molecular formula C18H31FSn B3055066 Tributyl(3-fluorophenyl)stannane CAS No. 62942-25-0

Tributyl(3-fluorophenyl)stannane

Cat. No.: B3055066
CAS No.: 62942-25-0
M. Wt: 385.1 g/mol
InChI Key: SJGDHLUHQMPKTG-UHFFFAOYSA-N
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Description

Tributyl(3-fluorophenyl)stannane is an organotin compound with the molecular formula C18H31FSn. It is a derivative of stannane, where three butyl groups and one 3-fluorophenyl group are attached to the tin atom. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-fluorine bonds, which are valuable in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(3-fluorophenyl)stannane can be synthesized through the reaction of tributyltin hydride with 3-fluorophenyl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and proceeds via a radical chain mechanism .

Industrial Production Methods

In an industrial setting, the preparation of this compound may involve the reduction of tributyltin oxide with polymethylhydrosiloxane under reduced pressure. This method is advantageous due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Tributyl(3-fluorophenyl)stannane undergoes various types of reactions, including:

    Radical Reactions: It is commonly used in radical reactions such as hydrostannylation and dehalogenation.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Radical Reactions: Reagents such as AIBN and light irradiation are used to initiate radical reactions.

    Substitution Reactions: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.

Major Products Formed

Scientific Research Applications

Tributyl(3-fluorophenyl)stannane has several applications in scientific research:

    Chemistry: It is used in the synthesis of fluorinated organic compounds, which are important in medicinal chemistry.

    Biology: The compound is used in the study of biological systems involving fluorinated molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly those requiring carbon-fluorine bonds for increased metabolic stability.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tributyl(3-fluorophenyl)stannane involves the formation of radicals through the homolytic cleavage of the tin-hydrogen bond. The resulting stannyl radicals can then participate in various radical reactions, transferring the fluorophenyl group to other molecules. This mechanism is particularly useful in the formation of carbon-fluorine bonds, which are challenging to synthesize through other methods .

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(4-fluorophenyl)stannane
  • Tributylphenylstannane
  • Tributyl(vinyl)stannane

Uniqueness

Tributyl(3-fluorophenyl)stannane is unique due to the position of the fluorine atom on the phenyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This positional difference can lead to distinct products and reaction pathways compared to its isomers and other similar compounds .

Properties

IUPAC Name

tributyl-(3-fluorophenyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGDHLUHQMPKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31FSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565333
Record name Tributyl(3-fluorophenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62942-25-0
Record name Tributyl(3-fluorophenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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